molecular formula C23H26N2O3S B2499498 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline CAS No. 866811-85-0

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline

Cat. No.: B2499498
CAS No.: 866811-85-0
M. Wt: 410.53
InChI Key: VCWZSGCQPHEUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is a complex organic compound featuring a quinoline core substituted with an azepane ring and a benzenesulfonyl group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The azepane moiety, a seven-membered cyclic secondary amine, is a common pharmacophore known to influence the pharmacokinetic properties of bioactive molecules . The strategic incorporation of both electron-donating (azepan-1-yl) and electron-withdrawing (benzenesulfonyl) functional groups on the quinoline scaffold suggests potential for diverse biological activity, particularly in the inhibition of specific enzymes or protein targets . Compounds with similar structural features, such as pyrazolo[3,4-d]pyrimidine derivatives, are frequently investigated as kinase inhibitors, which are crucial in regulating cell signaling pathways . Researchers should be aware that the benzenesulfonyl group can sometimes be considered a structural alert, a molecular fragment with potential for high chemical reactivity or one that may be transformed via bioactivation into reactive metabolites . A detailed assessment of the potential for metabolite formation is recommended for all new chemical entities in early-stage research . This product is intended for in-vitro applications in a controlled laboratory environment and is strictly for research use only. It is not classified as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-2-28-18-12-13-21-20(16-18)23(25-14-8-3-4-9-15-25)22(17-24-21)29(26,27)19-10-6-5-7-11-19/h5-7,10-13,16-17H,2-4,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWZSGCQPHEUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Oxo Intermediate

Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the 4-oxo group to a chloro substituent:
$$ \text{4-Oxo-quinoline} + \text{POCl}_3 \xrightarrow{\text{reflux}} \text{4-Chloroquinoline} $$

Optimization Note:

  • Neat POCl₃ at 110°C for 6 h achieves >90% conversion.
  • Toluene as co-solvent mitigates side reactions.

Amination with Azepane

Microwave-assisted SNAr using azepane in 2-ethoxyethanol (135°C, 2.5 h) provides efficient coupling:
$$ \text{4-Chloroquinoline} + \text{Azepane} \xrightarrow{\text{MW, 135°C}} \text{4-Azepan-1-ylquinoline} $$

Yield Enhancement:

  • CuI (20 mol%) and trans-1,2-diaminocyclohexane accelerate coupling under microwave irradiation (150°C, 1 h).

Benzenesulfonyl Group Introduction at Position 3

Two predominant methods emerge for sulfonylation:

Direct Sulfonation via Electrophilic Aromatic Substitution

While less common due to regioselectivity challenges, directed ortho-metalation (DoM) using LDA enables sulfonation:

  • Lithiation of 3-bromo-4-azepan-1-yl-6-ethoxyquinoline at -78°C.
  • Quenching with benzenesulfonyl chloride to afford the sulfone.

Limitation: Requires stringent anhydrous conditions and low temperatures.

SNAr with Benzenesulfonyl Chloride

A more reliable approach involves displacement of a 3-halogen (Br, Cl) using benzenesulfonamide under Ullmann conditions:
$$ \text{3-Bromoquinoline} + \text{Benzenesulfonamide} \xrightarrow{\text{CuI, DIPEA, dioxane}} \text{3-Benzenesulfonylquinoline} $$

Protocol from ChemRxiv:

Component Quantity
3-Bromoquinoline 0.3 mmol
Benzenesulfonamide 0.36 mmol
CuI 20 mol%
DIPEA 2.5 equiv
Yield 63–72%

Sequential Synthesis and Order of Functionalization

To minimize functional group interference, the following sequence is optimal:

  • Quinoline core with 6-ethoxy and 3-bromo groups.
  • Azepan-1-yl installation at position 4.
  • Sulfonylation at position 3.

Rationale:

  • Early bromination at position 3 avoids competing reactions during amination.
  • Ethoxy groups are stable under POCl₃ and SNAr conditions.

Alternative Routes and Emerging Methodologies

One-Pot Tandem Cyclization-Sulfonylation

A novel approach combines quinoline formation with in situ sulfonylation using benzenesulfonyl hydrazide, though yields remain moderate (45–55%).

Photoredox Catalysis for C–H Sulfonylation

Preliminary studies suggest iridium photocatalysts (e.g., Ir(ppy)₃) enable direct C–H sulfonylation at position 3, bypassing halogenation steps.

Analytical Characterization and Quality Control

Critical spectroscopic data for intermediate validation:

4-Azepan-1-yl-6-ethoxyquinoline:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.78 (d, J = 2.5 Hz, 1H), 8.21 (dd, J = 8.4, 2.5 Hz, 1H), 7.92 (d, J = 8.0 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.82–3.75 (m, 4H), 1.89–1.82 (m, 4H), 1.45 (t, J = 7.0 Hz, 3H).
  • HRMS (ESI): m/z calc. for C₁₉H₂₃N₂O [M+H]⁺: 311.1861; found: 311.1864.

Final Product:

  • ¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C=O), 154.3 (C-SO₂), 142.8–116.4 (aromatic carbons), 56.2 (OCH₂CH₃), 49.8 (azepane N-CH₂), 29.4–23.1 (azepane ring), 14.7 (OCH₂CH₃).

Industrial-Scale Considerations and Challenges

  • Cost Efficiency: POCl₃-mediated chlorination generates HCl waste, necessitating corrosion-resistant reactors.
  • Purification: Column chromatography remains unavoidable for separating regioisomers during sulfonylation.
  • Green Chemistry: Microwave-assisted steps reduce reaction times by 60% compared to conventional heating.

Chemical Reactions Analysis

Reactions at the Benzenesulfonyl Group

The benzenesulfonyl group (-SO₂Ph) exhibits electrophilic character, participating in substitution and elimination reactions. Key findings include:

  • Nucleophilic Substitution : Under basic conditions, the sulfonyl group can react with amines to form sulfonamides. For example, treatment with morpholine in ethanol yields 4-(azepan-1-yl)-3-(morpholinosulfonyl)-6-ethoxyquinoline .

  • Desulfonylation : Strong reducing agents like LiAlH₄ can cleave the sulfonyl group, yielding 4-(azepan-1-yl)-6-ethoxyquinoline.

Reaction TypeReagents/ConditionsProductReference
Nucleophilic SubstitutionMorpholine, ethanol, 80°C3-(Morpholinosulfonyl) derivative
DesulfonylationLiAlH₄, THF, refluxDesulfonylated quinoline

Transformations of the Ethoxy Group

The ethoxy (-OEt) group undergoes hydrolysis and pyrolysis:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl converts the ethoxy group to a hydroxyl group, producing 4-(azepan-1-yl)-3-(benzenesulfonyl)-6-hydroxyquinoline .

  • Pyrolytic Elimination : At 200–250°C, the ethoxy group eliminates ethylene, forming 4-(azepan-1-yl)-3-(benzenesulfonyl)quinolin-6(5H)-one via a six-membered transition state .

Mechanism of Pyrolysis :

6-OEtΔ6-keto+C2H4(Activation Energy: 45–50 kcal/mol)[7]\text{6-OEt} \xrightarrow{\Delta} \text{6-keto} + \text{C}_2\text{H}_4 \quad (\text{Activation Energy: 45–50 kcal/mol})[7]

Modifications of the Azepane Ring

The seven-membered azepane ring undergoes alkylation and ring-opening:

  • N-Alkylation : Reacts with methyl iodide in DMF to form 1-methylazepane derivatives.

  • Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the azepane ring, yielding 4-amino-3-(benzenesulfonyl)-6-ethoxyquinoline .

Quinoline Core Reactivity

The quinoline backbone participates in electrophilic substitution and reduction:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5 or 8, depending on directing effects of existing substituents .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline .

Cross-Coupling Reactions

The ethoxy and benzenesulfonyl groups enable Suzuki-Miyaura coupling:

  • Borylation : Miyaura borylation at position 6 forms 6-boronic acid derivatives, which cross-couple with aryl halides to generate biaryl systems .

Oxidation Reactions

  • Quinoline N-Oxidation : m-CPBA oxidizes the quinoline nitrogen to form N-oxide derivatives, enhancing solubility .

  • Azepane Oxidation : KMnO₄ oxidizes the azepane ring to a lactam under acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being studied for its potential as a pharmacophore in drug design. Its structure suggests interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition. Research indicates that it may act as an antagonist or inhibitor for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which are crucial in the immune response. The modulation of these receptors can lead to therapeutic effects in inflammatory diseases and infections.

Case Studies

  • Antimicrobial Activity : Studies have highlighted the antibacterial effects of quinoline derivatives, including those with sulfonamide groups. The structure of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline allows it to penetrate bacterial cell walls effectively, leading to cell death.
  • Cancer Research : In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline backbone is often associated with anticancer properties due to its ability to interact with DNA and modulate signaling pathways.
  • Inflammation Modulation : Research on TLR inhibitors has shown that they can significantly reduce cytokine production in response to pathogens, suggesting that this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Materials Science

The unique structural properties of this compound make it a candidate for use in organic semiconductors and advanced materials. Its ability to form stable complexes with metals can be exploited in the development of new materials for electronic applications.

Biological Research

This compound can serve as a probe to study various biological processes due to its ability to interact with specific enzymes and receptors. Its mechanism of action involves interactions with molecular targets such as enzymes and receptors, where the benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation : Can introduce additional functional groups or modify existing ones.
  • Reduction : Useful for removing oxygen-containing groups or reducing double bonds.
  • Substitution : Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Major Products from Reactions

The major products formed depend on specific conditions and reagents used:

  • Oxidation Products : Quinoline N-oxides
  • Reduction Products : Dihydroquinolines

Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against bacterial strains due to structural properties
AnticancerInduces apoptosis in cancer cell lines
Inflammation ModulationReduces cytokine production via TLR inhibition

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-yl)benzaldehyde
  • Azepan-1-yl(1-(phenylsulfonyl)piperidin-4-yl)methanone
  • 4-(azepan-1-yl)-2-phenylquinazoline

Uniqueness

What sets 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline apart from similar compounds is its combination of the quinoline core with the azepane ring and benzenesulfonyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-ethoxyquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core substituted with an azepan group, a benzenesulfonyl moiety, and an ethoxy group. Its structure can be represented as follows:

C18H22N2O2S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds similar to this compound may act as antagonists or inhibitors for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are crucial in the immune response, and their modulation can lead to significant therapeutic effects in inflammatory diseases and infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antagonist Activity Inhibits TLR7 and TLR8, potentially reducing inflammation
Antimicrobial Exhibits antibacterial properties against various pathogens
Anticancer Shows potential in inhibiting cancer cell proliferation
Metabolic Regulation Activates AMPK pathway, influencing metabolic disorders

Case Studies and Research Findings

  • Antimicrobial Activity : A study highlighted the antibacterial effects of quinoline derivatives, including those with sulfonamide groups. The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death .
  • Cancer Research : In vitro studies have demonstrated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline backbone is often associated with anticancer properties due to its ability to interact with DNA and modulate signaling pathways .
  • Inflammation Modulation : Research on TLR inhibitors has shown that they can significantly reduce cytokine production in response to pathogens. This suggests that this compound may be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for resistant bacterial infections.
  • Cancer Therapy : Its potential anticancer properties warrant further investigation for use in oncology.
  • Inflammatory Disorders : Modulating immune responses through TLR inhibition may provide new avenues for treating chronic inflammatory conditions.

Q & A

Q. What in silico tools are recommended for toxicity prediction early in development?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .
  • Metabolite identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites and their toxicophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.